molecular formula C19H17Cl2N3O2S B2449188 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 899748-34-6

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2449188
M. Wt: 422.32
InChI Key: UFQUKUYCZSWWJJ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an imidazole ring, a thioether linkage, and an acetamide group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving the formation of the imidazole ring, the introduction of the thioether linkage, and the attachment of the acetamide group. The chlorobenzyl groups could be introduced using chlorobenzyl chloride1.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring and the benzene rings in the chlorobenzyl groups are aromatic and planar, while the thioether and acetamide groups could introduce some degree of molecular flexibility.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the imidazole ring could participate in nucleophilic substitution reactions, while the thioether linkage could be oxidized. The acetamide group could undergo hydrolysis to yield an amine and a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the acetamide could make the compound somewhat soluble in polar solvents, while the aromatic rings could facilitate solubility in nonpolar solvents.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin or eyes.


Future Directions

Further research could help to elucidate the properties and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and experiments to assess its biological activity.


Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-14-3-1-13(2-4-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-7-5-15(21)6-8-16/h1-9,25H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUKUYCZSWWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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